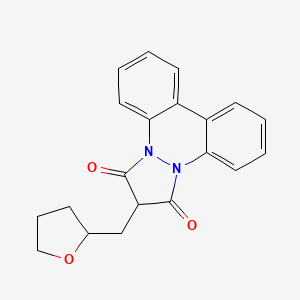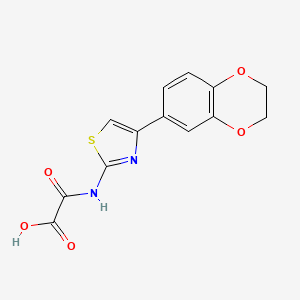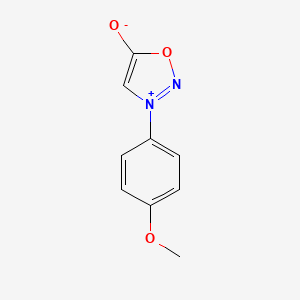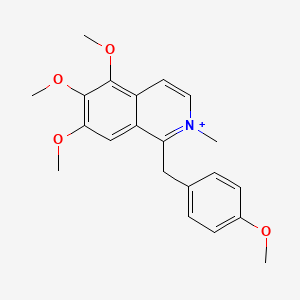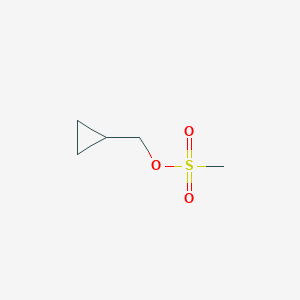
Cyclopropylmethyl methanesulfonate
Descripción general
Descripción
Cyclopropylmethyl methanesulfonate is an organic compound with the molecular formula C₅H₁₀O₃S. It is a sulfonate ester derived from methanesulfonic acid and cyclopropylmethanol. This compound is known for its utility in organic synthesis, particularly in the preparation of various intermediates and active pharmaceutical ingredients.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclopropylmethyl methanesulfonate can be synthesized through the reaction of cyclopropylmethanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger volumes. The reaction is carried out in large reactors with precise control over temperature and pH to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Cyclopropylmethyl methanesulfonate primarily undergoes nucleophilic substitution reactions. It can react with various nucleophiles, such as amines, alcohols, and thiols, to form corresponding substituted products .
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Conditions: Typically, these reactions are carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Major Products: The major products formed from these reactions are cyclopropylmethyl derivatives of the nucleophiles used. For example, reacting with an amine would yield a cyclopropylmethylamine derivative .
Aplicaciones Científicas De Investigación
Cyclopropylmethyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in the modification of biomolecules, aiding in the study of biochemical pathways and molecular interactions.
Medicine: This compound is involved in the synthesis of active pharmaceutical ingredients, particularly in the development of drugs targeting specific biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in materials science and engineering.
Mecanismo De Acción
The mechanism of action of cyclopropylmethyl methanesulfonate involves the formation of a sulfonate ester, which is a good leaving group in nucleophilic substitution reactions. The compound reacts with nucleophiles, leading to the displacement of the methanesulfonate group and the formation of new chemical bonds . This mechanism is crucial in its role as an intermediate in various synthetic processes.
Comparación Con Compuestos Similares
Cyclopropylmethyl methanesulfonate can be compared with other sulfonate esters such as methyl methanesulfonate and ethyl methanesulfonate:
Methyl Methanesulfonate: Similar in structure but with a methyl group instead of a cyclopropylmethyl group.
Ethyl Methanesulfonate: Contains an ethyl group and is used in similar applications, including as a mutagen in genetic research.
Uniqueness: this compound is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .
Propiedades
IUPAC Name |
cyclopropylmethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3S/c1-9(6,7)8-4-5-2-3-5/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGWLBBNYLXXSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80989682 | |
| Record name | Cyclopropylmethyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80989682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
696-77-5 | |
| Record name | Cyclopropanemethanol, methanesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopropylmethyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80989682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyclopropylmethyl methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
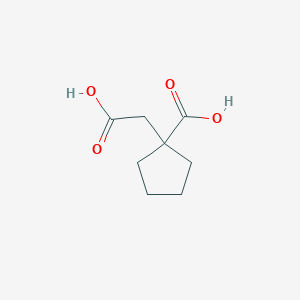
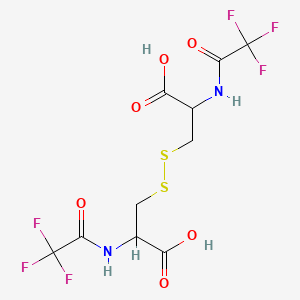
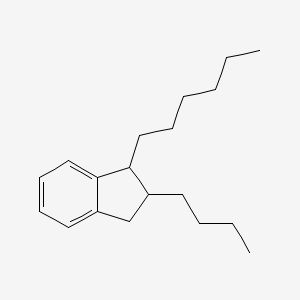
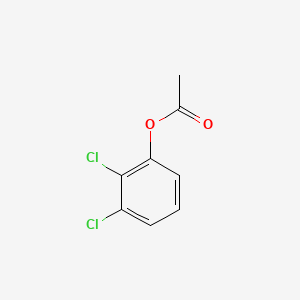
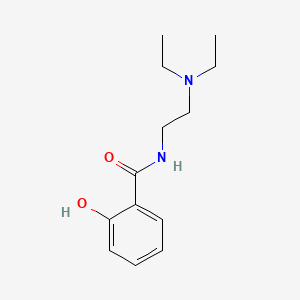
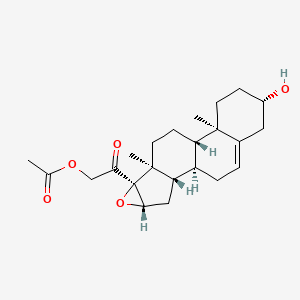

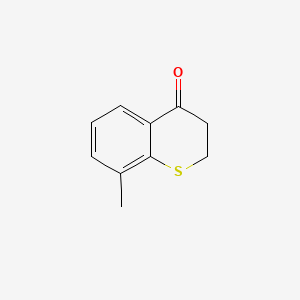
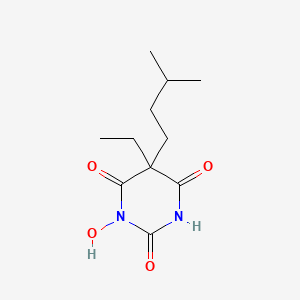
![2-Amino-4-[(2-amino-2-carboxyethyl)disulfanyl]butanoic acid](/img/structure/B1616810.png)
